4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride

Description

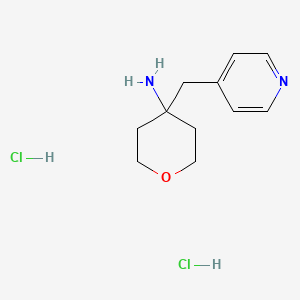

4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with a pyridin-4-ylmethyl group and an amine functional group. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological and biochemical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(pyridin-4-ylmethyl)oxan-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c12-11(3-7-14-8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6H,3-4,7-9,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUHLDVELBMMBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=NC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Attachment of the Oxan-4-amine Group: The oxan-4-amine group is introduced through nucleophilic substitution reactions, where the pyridine ring acts as the nucleophile.

Formation of the Dihydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include:

Oxides: Resulting from oxidation reactions.

Reduced Forms: Resulting from reduction reactions.

Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Cancer Therapy

The compound has shown promise in cancer treatment, particularly through its interaction with specific cellular pathways.

- Mechanism of Action : Research indicates that derivatives of this compound can inhibit key proteins involved in tumor growth and survival. For instance, studies have demonstrated that it affects the PI3K pathway, which is critical in various cancers.

- Case Studies : In a study involving colorectal cancer cell lines, 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride exhibited significant cytotoxic effects, leading to increased apoptosis in treated cells compared to control groups .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | SW480 | 35.28 | Induced apoptosis and cell cycle arrest |

| Study B | FaDu | >50 | Moderate cytotoxicity compared to standard treatments |

Neurodegenerative Diseases

Another area of research focuses on the compound's potential in treating neurodegenerative diseases such as Alzheimer’s disease.

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline in Alzheimer’s patients. This inhibition could enhance cholinergic transmission in the brain .

- Antioxidant Properties : It also exhibits antioxidant properties, which are beneficial in reducing oxidative stress associated with neurodegeneration .

| Study | Target Enzyme | Inhibition (%) | Notes |

|---|---|---|---|

| Study C | Acetylcholinesterase | 75% | Significant improvement in cognitive function markers |

| Study D | Butyrylcholinesterase | 65% | Suggests dual-action potential |

Pharmacological Agent

The compound's structural features make it a candidate for various pharmacological applications.

- Antibacterial Activity : Recent studies have explored its effectiveness against bacterial strains, showing potential as an antibacterial agent .

- Drug Development : The unique oxan amine structure allows for modifications that can enhance efficacy and reduce side effects, making it a valuable scaffold for drug development .

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride involves:

Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.

Pathways Involved: It interferes with biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

[4-(Pyridin-3-yl)oxan-4-yl]methanamine Dihydrochloride

- Structure : Pyridine ring attached at the 3-position instead of 3.

- Molecular Weight : 265.18 g/mol .

- Key Differences: The 3-pyridyl substitution may alter steric interactions and hydrogen-bonding capacity compared to the 4-pyridyl analog.

4-(2-Methoxyphenyl)oxan-4-amine Hydrochloride

- Structure : Methoxyphenyl substituent instead of pyridine.

- Molecular Weight: 243.73 g/mol (C₁₂H₁₈ClNO₂) .

Heterocyclic Substitutions

2-(1-Methyl-1H-pyrazol-4-yl)oxan-4-amine Dihydrochloride

- Structure : Pyrazole ring replaces pyridine.

- Molecular Weight : 254.16 g/mol (C₉H₁₇Cl₂N₃O) .

- However, the smaller heterocycle could reduce steric bulk compared to pyridine.

3-(Morpholin-4-yl)oxan-4-amine Dihydrochloride

- Structure : Morpholine ring replaces pyridine.

- Molecular Weight : 159.3 g/mol (C₈H₁₇NS) .

- Key Differences : Morpholine’s oxygen atom enhances polarity and solubility, which may improve pharmacokinetic profiles but reduce lipid bilayer penetration.

Functional Group Modifications

4-(4-Fluorophenyl)oxan-4-amine Hydrochloride

- Structure : Fluorophenyl substituent.

- Molecular Weight: Not explicitly stated, but estimated ~243 g/mol (C₁₁H₁₅ClFNO) .

- Key Differences : Fluorine’s electronegativity may strengthen dipole interactions and metabolic stability, offering advantages in drug design.

4-(Aminomethyl)pyridin-3-amine Dihydrochloride

- Structure: Additional aminomethyl group on pyridine.

- Molecular Weight : 241.11 g/mol (C₈H₁₄Cl₂N₂O₂) .

- Key Differences: The aminomethyl group introduces a secondary amine, increasing hydrogen-bonding capacity and basicity, which could enhance receptor binding but may require pH adjustments for solubility.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| 4-(Pyridin-4-ylmethyl)oxan-4-amine·2HCl | Not provided | ~250 (estimated) | Pyridine’s aromaticity, dihydrochloride salt for solubility | Drug intermediates, receptor studies |

| [4-(Pyridin-3-yl)oxan-4-yl]methanamine·2HCl | C₁₁H₁₈Cl₂N₂O | 265.18 | 3-pyridyl positional isomer; discontinued | Discontinued research |

| 2-(1-Methylpyrazol-4-yl)oxan-4-amine·2HCl | C₉H₁₇Cl₂N₃O | 254.16 | Pyrazole’s hydrogen-bonding potential | Kinase inhibitors, agrochemicals |

| 4-(2-Methoxyphenyl)oxan-4-amine·HCl | C₁₂H₁₈ClNO₂ | 243.73 | Lipophilic methoxyphenyl group | CNS-targeting agents |

| 4-(4-Fluorophenyl)oxan-4-amine·HCl | C₁₁H₁₅ClFNO | ~243 | Fluorine-enhanced stability and interactions | Anticancer candidates |

Biological Activity

4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of this compound’s activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds often undergo processes such as alkylation and amination to introduce functional groups that enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the following areas:

1. Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated significant antimicrobial properties. These include effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

2. Anticancer Properties

Studies have shown that related compounds exhibit moderate to very good growth inhibitory activities against various cancer cell lines, including human leukemia cells. The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis .

3. Neuroprotective Effects

There is emerging evidence that pyridine derivatives can have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Multiple Sclerosis. These effects may be attributed to their ability to inhibit β-secretase activity, which is crucial in the pathogenesis of Alzheimer’s disease .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Activity Study : A study on N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines found that several analogs exhibited significant growth inhibition in cultured leukemia cells, highlighting the potential for developing new anticancer agents based on similar structures .

- Neuroprotective Study : Research aimed at synthesizing new peptide derivatives of 4-aminopyridine showed reduced toxicity compared to traditional drugs while maintaining efficacy in inhibiting β-secretase, indicating a promising direction for neuroprotective therapies .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Q & A

Q. What synthetic methodologies are commonly used to prepare 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride, and how is its purity validated?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and oxan-4-amine precursors, followed by dihydrochloride salt formation using HCl. For example, analogous piperidine derivatives are synthesized via reductive amination or SN2 reactions under alkaline conditions . Purity and structural integrity are validated using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy for functional group analysis, and X-ray diffraction for crystalline structure confirmation . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) may quantify impurities and ensure >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments and carbon backbone .

- IR Spectroscopy : Identifies amine (-NH) and pyridine ring vibrations (~1600 cm⁻¹) .

- X-ray Diffraction : Resolves crystal structure and salt formation (e.g., dihydrochloride) .

- HPLC-MS : Quantifies purity and detects degradation products . Thermogravimetric analysis (TGA) may assess thermal stability, while water adsorption studies evaluate hygroscopicity .

Advanced Research Questions

Q. How can computational chemistry enhance the optimization of synthesis and reaction scalability for this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways, transition states, and energetics to identify optimal conditions (e.g., solvent, temperature) . For example, ICReDD’s approach combines computational reaction path searches with machine learning to narrow experimental parameters, reducing trial-and-error iterations . Molecular dynamics simulations can model solubility and stability under varying pH/temperature, aiding reactor design (e.g., continuous flow vs. batch) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., receptor affinity or neuroprotective effects)?

Discrepancies may arise from assay variability (e.g., cell lines, receptor subtypes) or compound purity. Recommended approaches:

- Dose-Response Validation : Use standardized assays (e.g., radioligand binding for 5-HT receptor affinity) across multiple models .

- Batch Purity Analysis : Verify via HPLC and elemental analysis to exclude salt stoichiometry errors .

- Control for Environmental Factors : Assess pH-dependent stability (e.g., dihydrochloride dissociation in buffers) and temperature effects on activity .

Q. How does the dihydrochloride salt form influence the compound’s stability and bioavailability in pharmacological studies?

The salt enhances aqueous solubility but may destabilize under alkaline conditions. Key considerations:

- pH-Dependent Stability : Use buffered solutions (pH 4–6) to prevent freebase precipitation .

- Thermal Degradation : TGA/DSC studies reveal decomposition thresholds (e.g., >150°C) .

- Bioavailability : Salt dissociation in physiological pH (~7.4) affects membrane permeability; co-solvents (e.g., DMSO) or liposomal encapsulation can improve delivery .

Q. What in vitro and in vivo models are appropriate for studying its neuroprotective or receptor-modulating effects?

- In Vitro : Primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂), with viability assessed via MTT assay .

- Receptor Profiling : Radioligand displacement assays (e.g., 5-HT₃ or nicotinic acetylcholine receptors) using HEK-293 cells expressing human subtypes .

- In Vivo : Rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s), with pharmacokinetic studies to correlate plasma levels and efficacy .

Methodological and Analytical Challenges

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Storage : Desiccated at -20°C in amber vials to avoid light/moisture-induced hydrolysis .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

- Stability Monitoring : Regular HPLC checks for degradation products (e.g., freebase formation) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Omics Approaches : Transcriptomics/proteomics to identify downstream targets (e.g., neurotrophic factors) .

- Kinetic Studies : Surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure receptor-binding kinetics .

- Knockout Models : CRISPR/Cas9-modified cell lines to validate receptor dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.